1,2,3,4-Tetraphenyl-1,2-diphosphetane
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Overview
Description
1,2,3,4-Tetraphenyl-1,2-diphosphetane is a unique organophosphorus compound characterized by its four phenyl groups attached to a diphosphetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetraphenyl-1,2-diphosphetane can be synthesized through the [2 + 2] cycloaddition of phosphaalkenes. This method involves the reductive coupling of diaryl ketones to tetraaryl olefins, followed by the removal of P-trimethylsilyl groups at the intermediary diphosphetane dimer, resulting in the collapse and release of the tetraaryl-substituted alkene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cycloaddition and reductive coupling techniques under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetraphenyl-1,2-diphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,2,3,4-Tetraphenyl-1,2-diphosphetane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetraphenyl-1,2-diphosphetane involves its interaction with molecular targets through its phosphorus atoms. The compound can form stable complexes with transition metals, facilitating various catalytic processes. The molecular pathways involved include the formation of phosphine-metal complexes, which can undergo further chemical transformations .
Comparison with Similar Compounds
1,2,3,4-Tetraphenylnaphthalene: A polycyclic aromatic hydrocarbon commonly used in Diels-Alder reactions.
Tetraphenylcyclopentadienone: An organic compound used as a building block in organic and organometallic chemistry.
Uniqueness: 1,2,3,4-Tetraphenyl-1,2-diphosphetane is unique due to its diphosphetane ring structure, which imparts distinct chemical reactivity and stability compared to other similar compounds. Its ability to form stable complexes with transition metals and undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
146879-89-2 |
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Molecular Formula |
C26H22P2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1,2,3,4-tetraphenyldiphosphetane |
InChI |
InChI=1S/C26H22P2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20,25-26H |
InChI Key |
OJEKXKMSYRQLLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(P(P2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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